molecular formula C13H7Cl3O2 B1487694 5-Chloro-3-(2,4-dichlorophenyl)benzoic acid CAS No. 1261911-18-5

5-Chloro-3-(2,4-dichlorophenyl)benzoic acid

Cat. No.: B1487694
CAS No.: 1261911-18-5
M. Wt: 301.5 g/mol
InChI Key: BTQGANSTEJPECJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,4-dichlorophenyl)benzoic acid is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorine atoms and a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-chloro-5-(2,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-1-2-11(12(16)6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQGANSTEJPECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691217
Record name 2',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-18-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′,5-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261911-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2,4-dichlorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a benzene ring is acylated using chloroform and aluminum chloride as a catalyst. The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(2,4-dichlorophenyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.

  • Substitution: Chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Alcohols, amines, and hydrocarbons.

  • Substitution: Amines, ethers, and other substituted benzene derivatives.

Scientific Research Applications

5-Chloro-3-(2,4-dichlorophenyl)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Chloro-3-(2,4-dichlorophenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoic acid

  • 3,5-Dichlorobenzoic acid

  • 2,6-Dichlorobenzoic acid

  • 3,4-Dichlorobenzoic acid

Biological Activity

5-Chloro-3-(2,4-dichlorophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a benzoic acid core with chlorine and dichlorophenyl substitutions, which are known to influence its biological activity. The structural formula can be represented as follows:

C13H8Cl3O2\text{C}_{13}\text{H}_8\text{Cl}_3\text{O}_2

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Several studies have highlighted its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : A derivative of this compound demonstrated a significant reduction in MIC against Streptococcus pneumoniae, showing values as low as 8 μg/mL compared to higher values for related compounds .
  • Mechanism of Action : The antimicrobial mechanism may involve inhibition of bacterial RNA polymerase, which is crucial for bacterial growth and replication .

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties:

  • Cell Viability Assays : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of the cell cycle .
  • Proteasome Activity : The compound has been associated with enhanced proteasomal activity, which is critical for regulating protein degradation in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored with promising results:

  • NF-κB Pathway Modulation : Studies indicate that this compound can modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
  • In Vivo Studies : Animal models have shown that treatment with this compound leads to decreased inflammation markers, supporting its therapeutic applicability .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of chlorobenzoic acids revealed that modifications in the chlorine substitution pattern significantly affected their antibacterial potency. The most effective derivatives included those similar to this compound .
  • Cancer Cell Lines : In a controlled experiment using human breast cancer cell lines, it was found that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 μM after 48 hours .

Research Findings Summary Table

Biological ActivityMethodologyFindings
AntimicrobialMIC TestingEffective against Streptococcus pneumoniae (MIC = 8 μg/mL)
AnticancerCell Viability AssaysInduces apoptosis in cancer cell lines
Anti-inflammatoryNF-κB Pathway AnalysisReduces pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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